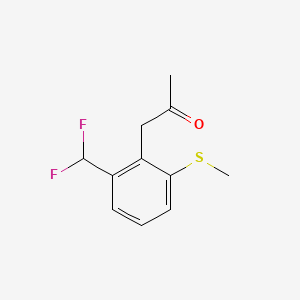
1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2OS It is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethyl)phenyl derivatives and methylthio compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Reaction Steps: The key steps in the synthesis may include halogenation, methylation, and condensation reactions to introduce the difluoromethyl and methylthio groups onto the phenyl ring, followed by the formation of the propan-2-one moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and methylthio groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.
相似化合物的比较
Similar Compounds
- 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one
- 1-(2-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethyl and methylthio groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
属性
分子式 |
C11H12F2OS |
|---|---|
分子量 |
230.28 g/mol |
IUPAC 名称 |
1-[2-(difluoromethyl)-6-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-7(14)6-9-8(11(12)13)4-3-5-10(9)15-2/h3-5,11H,6H2,1-2H3 |
InChI 键 |
CAUZOFXTEAMHLS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=CC=C1SC)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


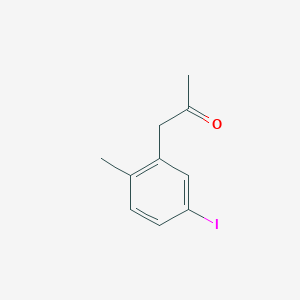
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
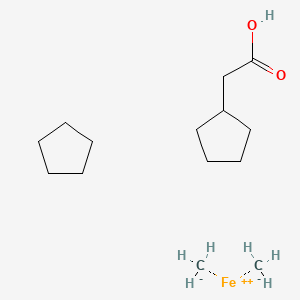
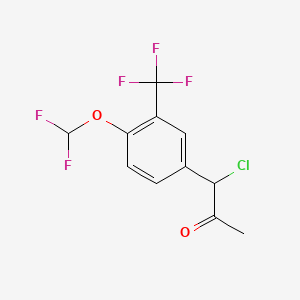

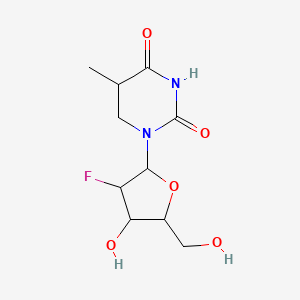
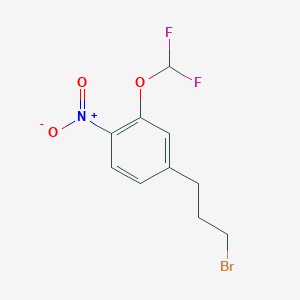
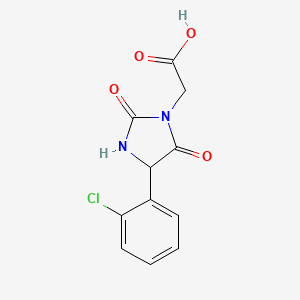

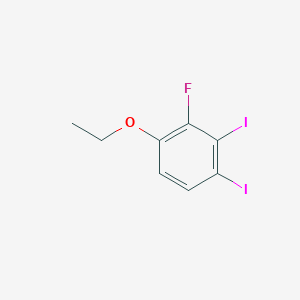
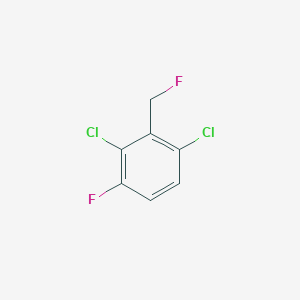
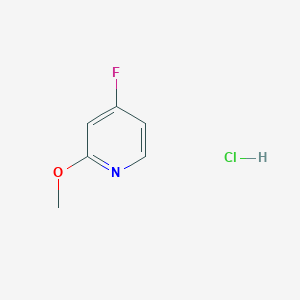
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)
